4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine synthesis protocol
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Abstract
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including kinase inhibition.[1][2] This guide provides a comprehensive, two-part protocol for the synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, a valuable analogue for chemical library development. The synthesis proceeds through the construction of a key chlorinated intermediate, 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, from a commercially available piperidone derivative. Subsequent nucleophilic substitution with ethoxide yields the target compound. This document details the underlying chemical principles, step-by-step experimental procedures, and critical process parameters, offering researchers a robust and reproducible pathway to this important molecule.
Retrosynthetic Analysis
The synthetic strategy is best understood by disconnecting the target molecule into simpler, more readily available precursors. The primary disconnection is at the C4-ether bond, identifying the key intermediate, 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. This intermediate is then retrosynthetically disassembled into a protected 4-piperidone derivative, which serves as the foundational starting material. This multi-step approach ensures high yields and facilitates purification.
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of the Key Intermediate: 4-chloro-7-Boc-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
The construction of the fused heterocyclic system is achieved in a three-step sequence starting from N-Boc-4-piperidone. This pathway involves the formation of a reactive enaminone, subsequent cyclization to build the pyrimidine ring, and finally, chlorination to install a reactive handle for further functionalization.
Experimental Workflow: Synthesis of the Chloro Intermediate
Caption: Workflow for the synthesis of the key chloro intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate
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To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene (approx. 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
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Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.
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The resulting crude oil (the enaminone intermediate) is typically of sufficient purity to be carried forward to the next step without further purification.
Causality: The reaction with DMF-DMA transforms the ketone into a vinylogous amide (enaminone). This functional group is now activated for cyclocondensation with a binucleophile like guanidine.[3]
Step 2: Synthesis of tert-butyl 4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-7-carboxylate
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Dissolve the crude enaminone intermediate from the previous step in absolute ethanol (approx. 0.4 M).
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Add guanidine carbonate (1.0 eq) and sodium ethoxide (1.2 eq) to the solution.
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Heat the mixture to reflux (approx. 78 °C) for 8-12 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.
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Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
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Concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidone product. Purify by column chromatography if necessary.
Causality: Guanidine acts as the N-C-N source to build the pyrimidine ring. The reaction proceeds via an initial Michael addition followed by intramolecular cyclization and elimination of dimethylamine and water to form the stable heterocyclic system.
Step 3: Synthesis of tert-butyl 4-chloro-5,8-dihydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate
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Caution: This step should be performed in a well-ventilated fume hood as it uses phosphoryl chloride (POCl₃), which is corrosive and reacts violently with water.
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Place the crude pyrimidone product in a round-bottom flask and add phosphoryl chloride (POCl₃) (5-10 eq) slowly at 0 °C.
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After the addition is complete, slowly heat the mixture to 100-110 °C and stir for 3-5 hours.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium bicarbonate until the pH is ~7-8.
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Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro-7-Boc intermediate. The product can be purified by silica gel chromatography.[4]
Causality: The hydroxyl group of the pyrimidone tautomer is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion, yielding the desired 4-chloro derivative. This intermediate is now activated for nucleophilic aromatic substitution.
Part II: Synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
This final stage involves a two-step sequence: the nucleophilic substitution of the chloride with an ethoxy group, followed by the deprotection of the piperidine nitrogen to yield the final target compound.
Reaction Scheme: Ethoxylation and Deprotection
Caption: Final steps to the target compound.
Quantitative Data for Ethoxylation (Step 4)
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount |
| 4-Chloro-7-Boc Intermediate | C₁₃H₁₈ClN₃O₂ | 299.75 | 1.0 | 1.0 g |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 2.0 | 0.45 g |
| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | Solvent | 20 mL |
Detailed Experimental Protocol
Step 4: Synthesis of tert-butyl 4-ethoxy-5,8-dihydropyrido[4,3-d]pyrimidine-7(6H)-carboxylate
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Prepare a solution of sodium ethoxide by carefully adding sodium metal (2.0 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar) at 0 °C. Allow all the sodium to react completely. Alternatively, use commercially available sodium ethoxide.
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Add the 4-chloro-7-Boc intermediate (1.0 eq) to the sodium ethoxide solution.
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Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
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After completion, cool the reaction to room temperature and quench by adding water.
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Concentrate the mixture under reduced pressure to remove most of the ethanol.
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Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution to give the crude ethoxy-Boc intermediate, which can be purified by chromatography if needed.
Trustworthiness: This is a standard and highly reliable SNAr (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing pyrimidine ring activates the 4-position, making the chloro group an excellent leaving group for displacement by a strong nucleophile like ethoxide.
Step 5: Synthesis of 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Final Product)
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Dissolve the 4-ethoxy-7-Boc intermediate from the previous step in dichloromethane (DCM) (approx. 0.2 M).
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Cool the solution to 0 °C in an ice bath.
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Add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
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Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Once complete, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess TFA.
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Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-ethoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Causality: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine on the piperidine ring to yield the final target compound.
References
- BenchChem. (2025). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
- Cikotiene et al. (2009). Synthesis of pyrido[4,3‐d]pyrimidine derivatives using... ResearchGate.
- Al-Obaid et al. (2019). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
- Various Authors. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.
- Li, Y. et al. (2024). Novel Pyrido[4,3-d]pyrimidine Derivatives as Potential Sterol 14α-Demethylase Inhibitors: Design, Synthesis, Inhibitory Activity, and Molecular Modeling. ACS Publications.
- Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid.
- Anax Laboratories. 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
- Gao, Y. et al. (2017). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chemical Neuroscience.
- Zhang, Y. et al. (2015). Route evaluation and development of a practical synthesis of methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate. ResearchGate.
4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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